Extended C-N Bond Length in 2-Methyl-2-nitropropane vs. Nitromethane
Preliminary results from microwave structural analysis indicate that the C-N bond in 2-methyl-2-nitropropane is longer than the corresponding bond in nitromethane and chloronitromethane [1]. While the precise quantitative values are still being incorporated into the structural analysis, the directional trend of increased bond length is established. This elongation is attributed to the steric bulk of the three methyl groups on the α-carbon.
| Evidence Dimension | C-N Bond Length |
|---|---|
| Target Compound Data | C-N bond length is longer |
| Comparator Or Baseline | Nitromethane (CH3NO2) and chloronitromethane: C-N bond length is shorter |
| Quantified Difference | Directional difference confirmed; exact numerical data under analysis [1]. |
| Conditions | Gas phase, molecular structure analysis using microwave rotational constants. |
Why This Matters
An extended C-N bond implies a weaker bond, which can influence the compound's reactivity, particularly in thermal decomposition and bond dissociation processes, thereby affecting its suitability for specific synthetic applications.
- [1] Shen, Q. (2007). 38221-B6 Molecular Structures and Large Amplitude Motions of Substituted Nitromethanes. ACS PRF Annual Report. View Source
